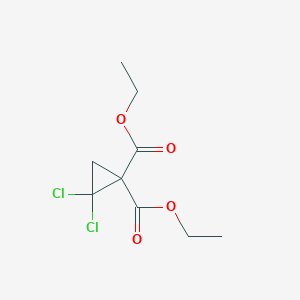
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C9H12Cl2O4. It is a derivative of cyclopropane, characterized by the presence of two ester groups and two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with chlorine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions of the cyclopropane ring. The process generally requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product suitable for various applications .
化学反应分析
Types of Reactions
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The compound can be reduced to diethyl 2-chloro-1,1-cyclopropanedicarboxylate or further to diethyl 1,1-cyclopropanedicarboxylate using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid, 2,2-dichloro-1,1-cyclopropanedicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropane derivatives with various functional groups.
Reduction: Partially or fully dechlorinated cyclopropane derivatives.
Hydrolysis: 2,2-dichloro-1,1-cyclopropanedicarboxylic acid.
科学研究应用
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive chlorine atoms and ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine, leading to the formation of substituted products. Additionally, the ester groups can participate in hydrolysis and reduction reactions, further modifying the compound’s structure and reactivity.
相似化合物的比较
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
Cyclopropane-1,1-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, leading to different reactivity and applications.
Dimethyl 1,1-cyclopropanedicarboxylate: Similar structure but with methyl ester groups, affecting its physical and chemical properties.
Uniqueness
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to non-chlorinated analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
属性
IUPAC Name |
diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O4/c1-3-14-6(12)8(5-9(8,10)11)7(13)15-4-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCZICWGQUZPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
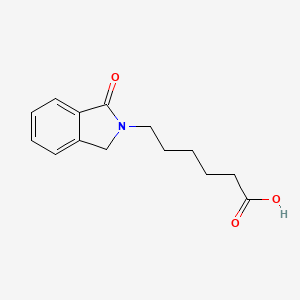
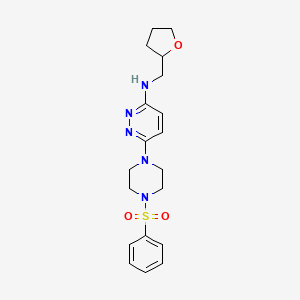
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387656.png)
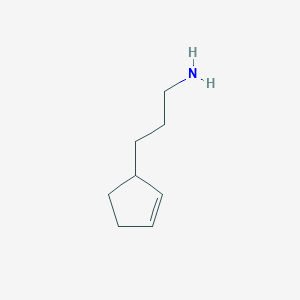
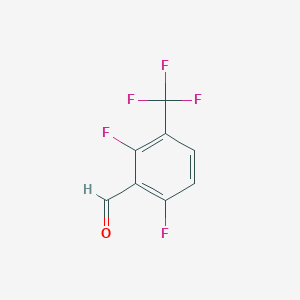
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)
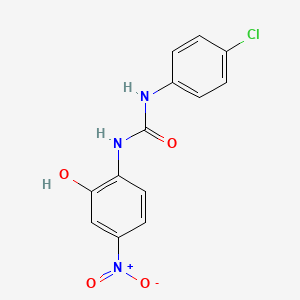
![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)
![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
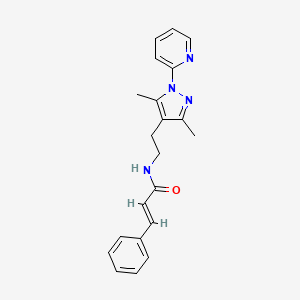
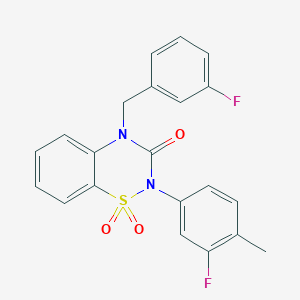
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
